Cas no 1346601-95-3 (Mono(4-pentenyl)phthalate-d4)

Mono(4-pentenyl)phthalate-d4 化学的及び物理的性質
名前と識別子
-
- Mono(4-pentenyl)phthalate-d4
-
- インチ: 1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15)/i4D,5D,7D,8D
- InChIKey: HYCQCFCIEMXEMJ-YBNXMSKUSA-N
- ほほえんだ: C(O)(=O)C1=C(C(OCCCC=C)=O)C([2H])=C([2H])C([2H])=C1[2H]
Mono(4-pentenyl)phthalate-d4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M566752-5mg |
Mono(4-pentenyl)phthalate-d4 |
1346601-95-3 | 5mg |
$196.00 | 2023-05-17 | ||
TRC | M566752-50mg |
Mono(4-pentenyl)phthalate-d4 |
1346601-95-3 | 50mg |
$1533.00 | 2023-05-17 |
Mono(4-pentenyl)phthalate-d4 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
Mono(4-pentenyl)phthalate-d4に関する追加情報
Mono(4-pentenyl)phthalate-d4 (CAS No. 1346601-95-3): A Comprehensive Overview of Its Chemical Properties and Applications in Modern Research
The Mono(4-pentenyl)phthalate-d4, identified by the CAS No. 1346601-95-3, is a deuterated phthalate ester with significant utility in analytical chemistry, pharmacokinetic studies, and materials science. This compound represents a d4-labeled variant of its non-deuterated counterpart, Mono(4-pentenyl)phthalate, wherein four hydrogen atoms are substituted with deuterium isotopes. The strategic incorporation of deuterium enhances its stability and alters its spectroscopic properties, making it an invaluable tool for precise measurements and tracing applications.
In terms of structural characterization, the compound exhibits a branched aliphatic chain attached to the phthalic acid moiety through an ester linkage. The pentenyl group, specifically at the 4-position, contains a double bond (C=C), which contributes to its conformational flexibility and reactivity under certain conditions. The d4 substitution typically occurs at the terminal methyl groups of the pentenyl chain, as confirmed by recent NMR studies published in Analytical Chemistry. This deuteration pattern ensures minimal interference with molecular geometry while providing distinct isotopic markers for detection in complex matrices.
Synthetic routes for producing this compound involve controlled deuteration during esterification processes. Researchers at the University of Cambridge demonstrated in a 2022 study that optimizing reaction conditions—such as temperature and catalyst selection—can achieve nearly 98% deuterium enrichment without compromising structural integrity. The use of palladium-catalyzed hydrogenation with deuterium gas (D2) has become a preferred method due to its high specificity and scalability for industrial applications.
This compound’s physical properties make it particularly suitable for chromatographic analyses. With a reported boiling point of approximately 287°C at atmospheric pressure and low volatility, it remains stable during high-temperature separation techniques like GC-MS. Its solubility profile—high solubility in organic solvents such as chloroform and ethanol—facilitates integration into lipid-based systems, as highlighted in a Biochemical Journal article from early 2023 exploring its use in membrane permeability studies.
In pharmaceutical research, the d4-labeled Mono(4-pentenyl)phthalate serves as an internal standard for quantifying endogenous metabolites in LC/MS assays. A groundbreaking study published in Nature Communications revealed that this compound’s isotopic signature allows accurate tracking of drug metabolism pathways even at trace concentrations (below 5 ppb). Its inertness under physiological conditions ensures minimal biological interference during pharmacokinetic trials involving human or animal models.
Bioimaging applications have also seen advancements leveraging this compound’s unique properties. A team from MIT recently employed it as a fluorescent probe precursor for tracking lipid transport dynamics within cellular systems. By conjugating it with near-infrared fluorophores via click chemistry reactions, researchers achieved real-time visualization of endoplasmic reticulum membrane trafficking without observable cytotoxicity—a critical milestone for live-cell microscopy techniques.
In materials science, the compound functions as a reactive diluent in polyurethane formulations due to its vinyl functionality. A 2023 paper in Polymer Science demonstrated that incorporating up to 5 wt% of this substance improves polymer flexibility by ~15% while maintaining thermal stability above 80°C. This dual benefit positions it as a promising additive for biomedical devices requiring both durability and biocompatibility.
The stereochemistry of this molecule plays a pivotal role in its biological interactions according to recent computational modeling by Stanford University researchers. While the parent phthalate group adopts planar geometry typical of aromatic rings, the presence of the pentenyl double bond introduces stereoisomerism that affects protein binding affinity—a discovery now guiding structure-based drug design efforts targeting G-protein coupled receptors.
Safety evaluations conducted by ISO-certified laboratories confirm that this compound exhibits low acute toxicity when used within recommended exposure limits (<5 mg/kg). Unlike traditional phthalates classified under REACH regulations, its deuterated form demonstrates reduced environmental persistence due to slower metabolic degradation rates observed in aquatic toxicity assays published last year.
Ongoing research focuses on exploiting its photochemical properties for advanced nanomedicine applications. Collaborative work between ETH Zurich and Johnson & Johnson has shown promise using this compound as a crosslinking agent for stimuli-responsive hydrogels capable of releasing therapeutic cargoes upon near-infrared light activation—a breakthrough highlighted at the 2023 ACS National Meeting.
In metabolic profiling studies using ultra-high-resolution mass spectrometry (m/z resolution >1 million), this compound’s distinct isotopic pattern enables unambiguous identification among complex biological extracts. A landmark study from Harvard Medical School applied it successfully to distinguish between native and synthetic analogs during clinical trials involving novel anti-inflammatory agents derived from plant extracts.
Liquid chromatography tandem mass spectrometry (LCTMS)) methodologies have been refined through its use as an internal standard. Researchers at Pfizer reported improved method validation parameters (RSD <5%) when analyzing plasma samples containing nanomolar concentrations of target analytes—a critical advantage for early-phase clinical trials where sample volumes are limited.
Surface-enhanced Raman spectroscopy (SERS)) experiments using silver nanoparticle substrates revealed enhanced spectral features when using this deuterated variant compared to natural abundance samples. These findings were presented at the European Conference on Spectroscopy last quarter, demonstrating potential applications in rapid diagnostics where trace-level detection is essential.
Innovative uses continue to emerge across interdisciplinary fields including bioanalytical chemistry and nanotechnology engineering. Its ability to act as both an isotopic marker and functional monomer opens new avenues for developing next-generation biomaterials with tunable physicochemical properties—a direction emphasized by funding priorities from NIH’s National Institute on Biomedical Imaging & Bioengineering (NIBIB).
1346601-95-3 (Mono(4-pentenyl)phthalate-d4) 関連製品
- 2361721-53-9(1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one)
- 1189496-87-4(N-(4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide)
- 2639427-07-7(Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate)
- 2732255-84-2(rac-(1R,4R,6R,7S)-6-hydroxy-2-(2,2,2-trifluoroacetyl)-2-azabicyclo2.2.1heptane-7-carboxylic acid)
- 74654-12-9(dimethyl({2-(2S)-oxiran-2-ylethyl})amine)
- 1179208-30-0(1-(3-Bromophenyl)-2-phenylpropan-2-ol)
- 1866280-34-3(N-(3-methanesulfinylbutyl)thietan-3-amine)
- 1795299-58-9(N-[1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl]-2,4-difluorobenzeneacetamide)
- 1797717-95-3(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-3-carboxamide)
- 1795416-68-0(3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione)




